(4H-furo[3,2-b]pyrrol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a series of N-substituted 4H-thieno[3,2-b]pyrrole-5-carboxylic acids and their imidazolyl derivatives was synthesized . The starting materials for these syntheses were previously prepared N-substituted thienopyrrolecarboxylate esters, which were converted by alkaline hydrolysis to acids that were needed for the amidation reactions .Scientific Research Applications
Antiviral Activity
Compounds containing five-membered heteroaryl amines, which are structurally similar to our compound of interest, have shown strong antiviral activity against the Newcastle disease virus . This suggests that our compound could potentially be used in the development of new antiviral therapeutics.
Inhibition of KDM1A and LSD1 Demethylases
Thienopyrrole derivatives, which are structurally similar to our compound, have been found to inhibit the KDM1A and LSD1 demethylases, which regulate DNA methylation . This suggests that our compound could potentially be used in the development of new anticancer therapies.
Synthesis of N-Substituted Derivatives
The compound can be used in reactions with methyl iodide, benzyl chloride, or acetic anhydride to produce N-substituted products . These products could have various applications in chemical synthesis and pharmaceutical research.
Synthesis of Substituted Benzo[b]Furan
The compound can react with dimethyl butynedioate to produce substituted benzo[b]furan . Benzo[b]furans are important structures in medicinal chemistry and have various biological activities.
Potential Use in Materials Science
While the furopyrroles are known for their pharmacological activity, thiazolothiazoles, which are structurally similar to our compound, have become of interest to materials science . This suggests that our compound could potentially be used in the development of new materials.
Synthesis of Heteropentalenes
The compound can be used in the synthesis of heteropentalenes, which are structures containing two heteroatoms in the entire structure, one each per core . Heteropentalenes have various applications in chemical synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
Similar compounds, such as thieno[3,2-b]pyrrolecarboxamides, have shown strong activity against the rna-dependent rna polymerase of the hepatitis c virus . They also inhibit KDM1A and LSD1 demethylases, which regulate DNA methylation .
Mode of Action
For example, if it acts like its analogs, it could inhibit the RNA-dependent RNA polymerase of the hepatitis C virus, preventing the virus from replicating . Similarly, it could inhibit KDM1A and LSD1 demethylases, affecting the methylation status of DNA .
Biochemical Pathways
The compound likely affects several biochemical pathways due to its potential targets. If it inhibits the RNA-dependent RNA polymerase of the hepatitis C virus, it would disrupt the viral replication pathway . If it inhibits KDM1A and LSD1 demethylases, it would affect the DNA methylation pathway, potentially altering gene expression .
Pharmacokinetics
They are likely metabolized by the liver and excreted through the kidneys .
Result of Action
The result of the compound’s action would depend on its targets. If it inhibits the RNA-dependent RNA polymerase of the hepatitis C virus, it could potentially stop the virus from replicating, reducing viral load . If it inhibits KDM1A and LSD1 demethylases, it could alter gene expression, potentially having anti-cancer effects .
properties
IUPAC Name |
4H-furo[3,2-b]pyrrol-5-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c21-14(12-10-13-11(18-12)2-9-22-13)19-5-7-20(8-6-19)15-16-3-1-4-17-15/h1-4,9-10,18H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKOAMQKOMFVNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC4=C(N3)C=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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